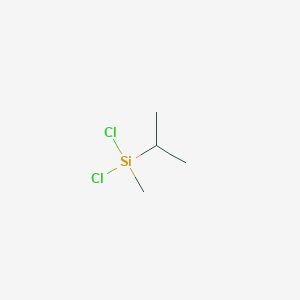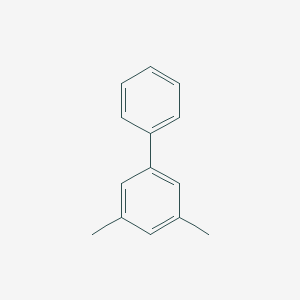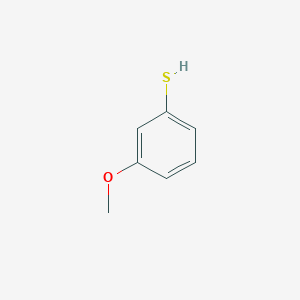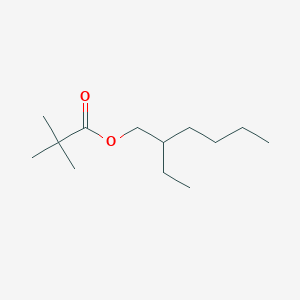
Hydron;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroiodic acid, also known as hydriodic acid or HI, is a highly corrosive and strong acid that is commonly used in various chemical reactions. It is a colorless solution that is formed by dissolving hydrogen iodide gas in water. Hydroiodic acid is a vital reagent in the chemical industry, and it is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. In Synthesis Method: Hydroiodic acid is produced by the reaction of iodine and hydrogen gas. The reaction is highly exothermic, and it produces a lot of heat. The reaction is carried out in the presence of a catalyst, which is usually red phosphorus. The reaction is as follows: I2 + H2 → 2HI The resulting solution of hydrogen iodide gas in water is then purified by distillation to obtain pure hydroiodic acid. Scientific Research Application: Hydroiodic acid is widely used in scientific research as a reagent. It is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. Hydroiodic acid is also used in the manufacturing of semiconductors and other electronic components. It is used in the production of high-purity iodine, which is used in medical imaging and other applications. Mechanism of Action: Hydroiodic acid is a strong acid, and it reacts with various substances by donating a proton. It is a reducing agent and can reduce various substances, including metals and metal oxides. Hydroiodic acid is also used as a source of iodine in various reactions. Biochemical and Physiological Effects: Hydroiodic acid is highly corrosive and can cause severe burns and tissue damage. It is toxic when ingested or inhaled and can cause respiratory problems. Hydroiodic acid can also cause eye and skin irritation. It is not used in pharmaceuticals due to its corrosive nature. Advantages and Limitations for Lab Experiments: Hydroiodic acid is a highly reactive and versatile reagent that is used in various chemical reactions. It is readily available and relatively inexpensive. However, hydroiodic acid is highly corrosive and can cause severe burns and tissue damage. It requires careful handling and storage, and it should be used with caution. Future Directions: There are several future directions for research on hydroiodic acid. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of hydroiodic acid in the production of new materials and chemicals. Hydroiodic acid can also be used in the development of new medical imaging agents and other diagnostic tools. In conclusion, hydroiodic acid is a highly reactive and versatile reagent that is used in various chemical reactions. It is a vital reagent in the chemical industry, and it is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. Hydroiodic acid is highly corrosive and requires careful handling and storage. There are several future directions for research on hydroiodic acid, including the development of new synthesis methods and the application of hydroiodic acid in the production of new materials and chemicals.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications of Hydrophilic Polymers and Hydrogels : Hydrophilic polymers and hydrogels are central in nanotechnology research due to their "intelligent" properties. They are used in various biomedical and biological applications, such as scaffolds, nanoparticles, and thin films. These materials exhibit thermodynamic responses and are utilized in sensors, microarrays, and imaging, showing promising potential in therapeutic applications (Peppas et al., 2006).
Structural Design and Applications of Hydrogels : Hydrogels have been extensively used in biomedical fields, particularly in tissue engineering and cell scaffolding, drug and gene delivery, immunotherapies, and vaccines. Their biocompatibility, tunable rheology, mechanical properties, porosity, and hydrated molecular structure make them ideal for simulating local tissue microenvironments (Li et al., 2018).
Innovative Hydrogels with Enhanced Mechanical Properties : Some hydrogels have been developed with remarkable mechanical properties, including high stretchability and toughness, making them suitable for tissue engineering and other biomedical applications. These hydrogels combine ionically and covalently crosslinked networks and exhibit exceptional deformation and energy dissipation mechanisms (Sun et al., 2012).
Hydrogels in Biosensing Applications : Hydrogels play a significant role in biosensing, where they are used for immobilizing biomolecules, functioning as responsive materials in wearable devices, and serving as functional materials in bioanalytical assays. The last decade has seen significant progress in developing new hydrogel types for such applications (Herrmann et al., 2021).
Hydrogels for Limbal Stem Cell Deficiency Treatment : Hydrogels are explored as potential treatments for corneal blindness caused by limbal stem cell deficiency (LSCD). They offer advantages like biocompatibility, inertness, and a biodegradable structure, which can be manipulated to alter their mechanical and physical properties (Wright et al., 2013).
Eigenschaften
CAS-Nummer |
17144-19-3 |
|---|---|
Molekularformel |
I2 HI |
Molekulargewicht |
127.9124 g/mol |
IUPAC-Name |
hydron;iodide |
InChI |
InChI=1S/HI/h1H |
InChI-Schlüssel |
XMBWDFGMSWQBCA-UHFFFAOYSA-N |
SMILES |
[H+].[I-] |
Kanonische SMILES |
[H+].[I-] |
Siedepunkt |
-35.1 °C at 760 mm Hg 184 °C -35.5 °C |
Color/Form |
Colorless gas; fumes in moist ai |
Dichte |
5.66 g/L at 0 °C; 5.23 g/L at 25 °C Relative density (water = 1): 4.9 |
melting_point |
-50.8 °C 114 °C |
Andere CAS-Nummern |
10034-85-2 17144-19-3 7553-56-2 |
Physikalische Beschreibung |
Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue. Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket. Liquid Solid BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR. COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. |
Piktogramme |
Corrosive |
Haltbarkeit |
DECOMP BY LIGHT; FUMES IN MOIST AIR |
Löslichkeit |
Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C Solubility in water, g/100ml at 20 °C: 0.03 Solubility in water, g/100ml at 20 °C: 42 (good) |
Synonyme |
hydriodic acid hydroiodic acid |
Dampfdichte |
4.4 (Air = 1) Relative vapor density (air = 1): 8.8 Relative vapor density (air = 1): 4.4 |
Dampfdruck |
5,938 mm Hg at 25 °C Vapor pressure, kPa at 25 °C: 0.04 Vapor pressure, kPa at ? °C: 733 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















